Enhanced Lipophilicity (clogP) Drives Membrane Permeability Advantages Over 4-Methoxycinnamic Acid
The calculated partition coefficient (clogP) for the target compound is approximately 2.9, compared to 1.8 for 4-methoxycinnamic acid and 1.5 for unsubstituted cinnamic acid . The 0.7–1.4 log unit increase reflects the additive contribution of the ethoxy and methyl groups, translating to a theoretical 5- to 25-fold higher membrane permeability by Lipinski's rule-of-five logic [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.9 |
| Comparator Or Baseline | 4-Methoxycinnamic acid: clogP ≈ 1.8; Cinnamic acid: clogP ≈ 1.5 |
| Quantified Difference | Δ clogP +1.1 vs. 4-methoxycinnamic acid; +1.4 vs. cinnamic acid |
| Conditions | Predicted clogP values using ACD/Labs algorithm via ChemicalBook database |
Why This Matters
Higher lipophilicity increases passive cellular penetration, critical for intracellular target engagement in cell-based SAR campaigns.
- [1] Lipinski CA. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discov Today Technol. 2004;1(4):337-41. View Source
